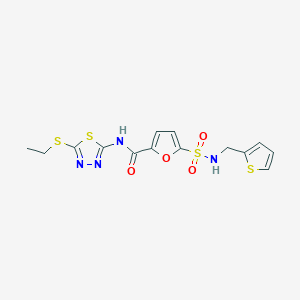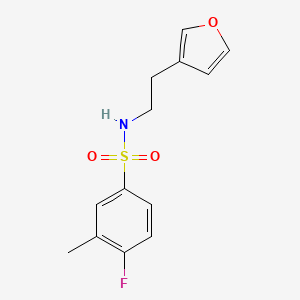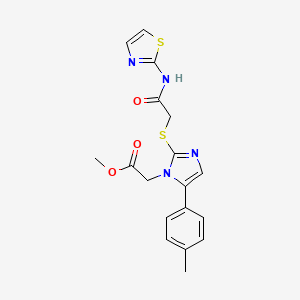![molecular formula C21H18BrN3O3S B2646247 N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 332046-29-4](/img/structure/B2646247.png)
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18BrN3O3S and its molecular weight is 472.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Metabolite Analysis
Acetaminophen, a commonly used analgesic, undergoes complex metabolism in the human body. High-resolution anion-exchange separation has been employed to study its metabolites in urine samples, revealing a comprehensive profile that includes various conjugated metabolites. This detailed analysis provides insights into the drug's metabolic pathways and the body's response to drug ingestion (Mrochek et al., 1974).
Impact on Hormonal Sulfation
Acetaminophen (paracetamol) usage is linked to a distinctive depletion of sulfated sex hormones. This effect has implications for hormonal homeostasis and potentially alters the perception of acetaminophen's mechanism of action in pain management. The interaction at the Sulfotransferase Family 2A Member 1 (SULT2A1) site is particularly notable for understanding these changes (Cohen et al., 2018).
Pharmacogenetics in Drug Metabolism
Variability in drug metabolism, such as that of acetaminophen, can be influenced by genetic factors. The study of sequence variations in genes related to drug metabolism pathways, like UDP-glucuronosyltransferase (UGT), sulfotransferase (SULT), and cytochrome P450 (CYP), has shown significant implications for personalized medicine. Specific genetic polymorphisms, such as those in UGT1A9, can markedly alter drug metabolism efficiency and patient response to treatment (Linakis et al., 2018).
Analytical Techniques in Drug Metabolite Detection
Advanced analytical techniques like LC-MS/MS and GC-MS/MS have been utilized for the detection and quantification of unique drug metabolites, such as di-paracetamol and 3-nitro-paracetamol. These studies offer novel approaches to understanding drug metabolism and the body's response to oxidative stress. The precision and sensitivity of these techniques are pivotal for advancing pharmacokinetic and pharmacodynamic studies (Trettin et al., 2014).
Pharmacokinetics in Specific Populations
Understanding the pharmacokinetics of drugs in various population groups, such as the elderly, is crucial for dose optimization and minimizing adverse effects. Studies have shown that factors like age, sex, and genetic polymorphisms significantly influence drug metabolism and distribution. This knowledge is fundamental for clinicians to tailor drug therapy for individual needs, ensuring efficacy while reducing the risk of toxicity (Liukas et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S/c1-28-16-8-2-13(3-9-16)17-10-19(26)25-21(18(17)11-23)29-12-20(27)24-15-6-4-14(22)5-7-15/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRIWUQOFIXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)


![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)

![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)